4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline
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Overview
Description
4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a Schiff base linkage with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline typically involves the condensation of 4-nitroaniline with 2-pyridinecarboxaldehyde. The reaction is catalyzed by a few drops of acetic acid and is carried out in a solvent such as benzene at room temperature . The reaction proceeds via the formation of a Schiff base linkage between the amino group of 4-nitroaniline and the aldehyde group of 2-pyridinecarboxaldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Reduction: 4-amino-N-[(Z)-pyridin-2-ylmethylideneamino]aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Explored for its use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline involves its interaction with molecular targets through its nitro and Schiff base functionalities. The nitro group can participate in redox reactions, while the Schiff base can coordinate with metal ions, influencing various biochemical pathways and catalytic processes .
Comparison with Similar Compounds
Similar Compounds
4-nitroaniline: A simpler analog with only a nitro group attached to the benzene ring.
2-nitroaniline: Another isomer with the nitro group in the ortho position relative to the amino group.
3-nitroaniline: An isomer with the nitro group in the meta position.
Uniqueness
4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline is unique due to the presence of both a nitro group and a Schiff base linkage with a pyridine moiety.
Properties
Molecular Formula |
C12H10N4O2 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline |
InChI |
InChI=1S/C12H10N4O2/c17-16(18)12-6-4-10(5-7-12)15-14-9-11-3-1-2-8-13-11/h1-9,15H/b14-9- |
InChI Key |
JXFHYUCJPGWCFI-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N\NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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